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Introduction
Double staining techniques are pivotal in histopathology and research for the simultaneous

visualization of different cellular components. This document provides a detailed protocol for a

double staining method utilizing Naphthol AS-D Chloroacetate for the detection of specific

esterase activity, counterstained with hematoxylin to visualize cell nuclei.

Naphthol AS-D Chloroacetate serves as a substrate for specific esterases, primarily

chloroacetate esterase (CAE), an enzyme abundant in the cytoplasm of granulocytes and mast

cells.[1][2] The enzymatic hydrolysis of Naphthol AS-D Chloroacetate liberates a naphthol

compound. This product then couples with a diazonium salt to form a vibrant, insoluble red-

brown precipitate at the site of enzyme activity.[3][4] This specificity makes it a valuable tool for

identifying cells of the granulocytic lineage in various tissues, including peripheral blood and

bone marrow.[2]

Hematoxylin is a widely used nuclear stain in histology.[5][6] It binds to the negatively charged

phosphate groups of nucleic acids in the cell nucleus, staining them a deep blue to purple.[5][7]

In this double staining protocol, hematoxylin provides an excellent morphological contrast,

allowing for the clear visualization of nuclei in relation to the red-brown cytoplasmic staining of

esterase-positive cells.
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This combined staining method is particularly useful in hematopathology for the identification

and differentiation of hematopoietic cells and in various research contexts to study the

distribution and morphology of granulocytes and mast cells within tissues.[1][2]

Biochemical Principle of Naphthol AS-D Staining
The core of this technique lies in an enzyme-substrate reaction. Chloroacetate esterase

present in the cytoplasm of target cells hydrolyzes the Naphthol AS-D Chloroacetate

substrate. The resulting Naphthol AS-D product then couples with a diazonium salt (e.g., Fast

Corinth V Salt or a hexazotized pararosaniline) to form a visible, colored precipitate.

Naphthol AS-D Chloroacetate
(Substrate) Naphthol AS-DHydrolysis

Chloroacetate Esterase
(in Granulocytes/Mast Cells)

Insoluble Red-Brown Precipitate

Coupling Reaction

Diazonium Salt
(e.g., Fast Corinth V)

Click to download full resolution via product page

Caption: Biochemical pathway of Naphthol AS-D Chloroacetate staining.

Experimental Protocols
This section details the necessary reagents and step-by-step procedures for performing the

Naphthol AS-D and hematoxylin double stain on both paraffin-embedded tissue sections and

blood or bone marrow smears.
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I. Protocol for Paraffin-Embedded Tissue Sections
A. Reagents and Materials

Reagent Preparation Storage

Fixative 10% Neutral Buffered Formalin Room Temperature

Deparaffinization Agents Xylene or xylene substitute Room Temperature

Rehydration Alcohols 100%, 95%, 70% Ethanol Room Temperature

Naphthol AS-D Chloroacetate

Solution

Dissolve 10mg of Naphthol AS-

D Chloroacetate in 5ml of N,N-

Dimethylformamide.[8]

-20°C

New Fuchsin Solution

Dissolve 1g of New Fuchsin in

25ml of 2N HCl. Filter and

protect from light.[8]

Room Temperature (light

sensitive)

Sodium Nitrite Solution

4% (w/v): Dissolve 1g of

Sodium Nitrite in 25ml of

distilled water. Filter.[8]

2-8°C

Phosphate Buffered Saline

(PBS)
1x solution, pH 7.2-7.8 Room Temperature

Harris Hematoxylin Solution Filtered before use. Room Temperature

Saturated Lithium Carbonate Room Temperature

Dehydrating Alcohols 70%, 95%, 100% Ethanol Room Temperature

Clearing Agent Xylene or xylene substitute Room Temperature

Mounting Medium
Aqueous or permanent

mounting medium
Room Temperature

B. Staining Procedure
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Start: Paraffin-Embedded Slide

1. Deparaffinize in Xylene
(3 changes, 8 min each)

2. Rehydrate through Ethanol Series
(100%, 95%, 70%)

3. Rinse in PBS (5 min)

4. Prepare Chloroacetate Working Solution

5. Incubate in Chloroacetate Solution
(45 min at Room Temperature)

6. Wash in PBS (3 min)

7. Counterstain with Harris Hematoxylin
(30 seconds)

8. Wash thoroughly in DI Water

9. Blue in Saturated Lithium Carbonate
(5 dips)

10. Dehydrate through Ethanol Series
(70%, 95%, 100%)

11. Clear in Xylene

12. Coverslip

End: Microscopic Examination

Click to download full resolution via product page

Caption: Experimental workflow for double staining of paraffin sections.
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Step-by-Step Protocol:

Deparaffinization and Rehydration:

Immerse slides in three changes of xylene for 8 minutes each.[8]

Transfer through two changes of 100% ethanol for 3 minutes each.[8]

Follow with two changes of 95% ethanol for 3 minutes each.[8]

Place in one change of 70% ethanol for 3 minutes.[8]

Rinse in PBS for 5 minutes.[8]

Chloroacetate Esterase Staining:

Prepare Chloroacetate Working Solution (for 5 ml):

In a separate tube, mix 12.5 µl of 4% Sodium Nitrite with 12.5 µl of New Fuchsin

Solution to create Hexazotized New Fuchsin. Let stand for 1-2 minutes.[8]

To 5 ml of 1x PBS (pH 7.2-7.8), add 225 µl of the Naphthol AS-D Chloroacetate

solution and mix by inversion. The solution should appear as a foggy white.[8]

Add the 25 µl of the Hexazotized New Fuchsin to the 5 ml Naphthol/PBS mixture. The

solution should turn pink.[8]

Wipe excess PBS from the slides and apply the chloroacetate working solution dropwise

to cover the tissue.

Incubate at room temperature for 45 minutes.[8]

Washing and Counterstaining:

Wash slides in 1x PBS for 3 minutes.[8]

Counterstain with filtered Harris Hematoxylin solution for 30 seconds. Incubation time can

be adjusted for desired staining intensity.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.benchchem.com/product/b087075?utm_src=pdf-body
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.tau.ac.il/~arielm/Ariel_Munitz,_PhD/Protocols_files/Protocol%20for%20CAE%20Version%201.2.doc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash thoroughly in deionized water until the water runs clear.[8]

Dip slides in Saturated Lithium Carbonate for 5 dips for "blueing".[8]

Rinse with 10 dips in deionized water.[8]

Dehydration and Mounting:

Dehydrate through ascending grades of ethanol: 70% (10 dips), 95% (two changes, 10

dips each), and 100% (two changes, 10 dips each).[8]

Clear in two changes of xylene.

Mount with a permanent mounting medium.

II. Protocol for Blood or Bone Marrow Smears
A. Reagents and Materials

Reagent Component

Fixative
Citrate-Acetone-Formaldehyde (CAF) Solution

or equivalent

Naphthol AS-D Chloroacetate Staining Kit

Typically includes: Pararosaniline (Solution B),

Sodium Nitrite (Solution C), Phosphate Buffer

(Solution D), Naphthol AS-D Chloroacetate

(Solution E)[4]

Hematoxylin Solution Gill No. 3 or equivalent

Deionized Water

B. Staining Procedure

Fixation:

Fix air-dried smears in a fixative solution (e.g., Solution A from a kit) for 30 to 60 seconds.

[3]
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Rinse thoroughly with distilled water and air dry.[3]

Chloroacetate Esterase Staining:

Prepare Working Solution (example for drop staining):

Thoroughly mix 20 µl of Solution B (Pararosaniline) and 20 µl of Solution C (Sodium

Nitrite) and let stand for one minute.[3]

Add 2 ml of Solution D (Phosphate Buffer) and 100 µl of Solution E (Naphthol AS-D
Chloroacetate). Mix well.[3]

The working solution should be prepared fresh and used within 10 minutes.[3]

Apply the working solution to the smear and incubate for 15-20 minutes at room

temperature. In colder temperatures, a 37°C water bath can be used.[3]

Rinse with distilled water and air dry.[3]

Counterstaining:

Counterstain with hematoxylin solution for 1-2 minutes.[3]

Rinse with distilled water.[3]

Air dry the smear completely before microscopic examination.

Data Presentation: Summary of Key Experimental
Parameters
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Parameter Paraffin Sections Protocol Smear Protocol

Fixation Time N/A (pre-fixed tissue) 30-60 seconds[3]

Naphthol AS-D Incubation

Time
45 minutes[8] 15-20 minutes[3]

Naphthol AS-D Incubation

Temp.
Room Temperature

Room Temperature (or 37°C)

[3]

Hematoxylin Staining Time ~30 seconds[8] 1-2 minutes[3]

Primary Wash Buffer 1x PBS Distilled Water

"Blueing" Agent
Saturated Lithium

Carbonate[8]

N/A (tap water rinse often

sufficient)

Mounting Permanent Mounting Medium
Typically unmounted for oil

immersion

Expected Results
Naphthol AS-D Chloroacetate Esterase: Sites of specific esterase activity, such as the

cytoplasm of neutrophils, mast cells, and their precursors, will exhibit a bright red to reddish-

brown granular precipitate.[3][9]

Hematoxylin: Cell nuclei will be stained blue to purple, providing clear morphological detail

and contrast.[10]

Background: The background should be clear or very lightly stained, allowing for easy

identification of positive cells.
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Issue Possible Cause(s) Suggested Solution(s)

Weak or No Red-Brown

Staining

- Inactive Naphthol AS-D

solution.- Incorrect buffer pH.

[9]- Working solution too old.

[3]- Insufficient incubation time.

- Use fresh or properly stored

Naphthol AS-D solution.-

Ensure buffer pH is correct

(typically 6.3-7.8).- Prepare

working solution immediately

before use.[3]- Increase

incubation time or perform at

37°C.

Excessive Background

Staining

- Inadequate rinsing after

staining.- Precipitate formation

in the staining solution.

- Ensure thorough but gentle

rinsing after the Naphthol AS-D

step.- Filter the working

solution before application.

Pale Nuclear Staining

(Hematoxylin)

- Hematoxylin is old or over-

oxidized.- Insufficient staining

time.- Over-differentiation in

acidic solutions.- Acidic rinse

water.[11]

- Use fresh hematoxylin

solution.- Increase the duration

of the hematoxylin staining

step.- Reduce time in

differentiating solutions (if

used).- Use a "blueing" agent

or neutral pH water for rinsing.

[11][12]

Dark or Obscured Nuclear

Staining

- Hematoxylin staining is too

long.- Inadequate

differentiation.

- Decrease hematoxylin

staining time.- If using a

regressive staining method,

ensure proper differentiation

with a weak acid alcohol.[13]

Crystalline Deposits on Slide

- Reagents not fully dissolved.-

Staining solution dried on the

slide.

- Ensure all components of the

working solution are fully

dissolved.- Do not allow the

slide to dry out during the

incubation steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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